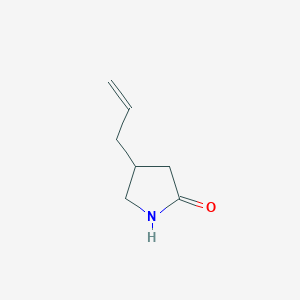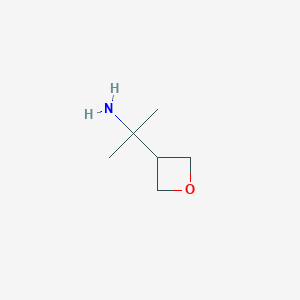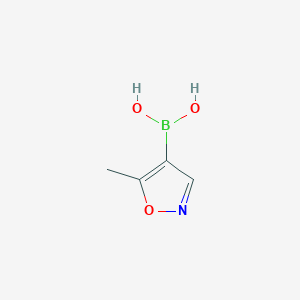![molecular formula C6H5N3O B11924343 1H-Pyrrolo[3,4-D]pyrimidin-4-OL CAS No. 39455-98-6](/img/structure/B11924343.png)
1H-Pyrrolo[3,4-D]pyrimidin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-ピロロ[3,4-D]ピリミジン-4-オールは、ピロール環とピリミジン環が融合した環系を持つ複素環式化合物です。この化合物は、潜在的な生物活性と創薬における用途のために、医薬品化学において大きな関心を集めています。
準備方法
合成経路と反応条件: 1H-ピロロ[3,4-D]ピリミジン-4-オールは、様々な方法で合成できます。一般的なアプローチの1つは、超音波支援合成で、ヒュイスゲン1,3-双極子環状付加反応を利用します。 この方法は、メチレンオキシ基を介してピラゾロ[3,4-D]ピリミジンと1,4-二置換-1,2,3-トリアゾールを反応させることを含みます 。反応条件には、通常、銅(I)触媒と有機溶媒を、制御された温度と圧力下で使用することが含まれます。
工業生産方法: 1H-ピロロ[3,4-D]ピリミジン-4-オールの工業生産には、実験室法と同様の反応条件を用いた大規模合成が用いられる場合がありますが、より高い収率と効率のために最適化されています。これには、連続フロー反応器と自動化システムの使用が含まれ、品質とスケーラビリティの安定性が確保されます。
化学反応の分析
反応の種類: 1H-ピロロ[3,4-D]ピリミジン-4-オールは、次のような様々な化学反応を起こします。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応によって、化合物の還元型を得ることができます。
置換: 求核置換反応と求電子置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン、ハロゲン化アルキル、酸などの試薬が一般的に使用されます。
主な生成物: これらの反応で生成される主な生成物は、使用した特定の試薬と条件によって異なります。 例えば、酸化によって酸化物が得られ、置換反応によって様々な置換誘導体が生成される可能性があります .
科学研究における用途
1H-ピロロ[3,4-D]ピリミジン-4-オールは、科学研究において幅広い用途を持っています。
化学: より複雑な複素環式化合物の合成における構成要素として使用されます。
生物学: この化合物は、抗がん、抗菌、抗炎症などの潜在的な生物活性を示しています.
医学: 癌治療の標的であるサイクリン依存性キナーゼ2 (CDK2) 阻害剤としての役割が研究されています.
産業: 医薬品や農薬の開発に使用されています。
科学的研究の応用
1H-Pyrrolo[3,4-D]pyrimidin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
1H-ピロロ[3,4-D]ピリミジン-4-オールの作用機序は、CDK2などの分子標的との相互作用に関係しています。この化合物は、活性部位に結合することによってCDK2を阻害し、細胞周期の進行に関与する標的タンパク質のリン酸化を防ぎます。 これにより、癌細胞の細胞周期停止とアポトーシスが誘導されます .
類似化合物:
ピラゾロ[3,4-D]ピリミジン: 構造は似ていますが、生物活性は異なります。
ピラゾロ[4,3-E][1,2,4]トリアゾロ[1,5-C]ピリミジン: CDK2阻害活性を有する、別の関連化合物です.
ユニークさ: 1H-ピロロ[3,4-D]ピリミジン-4-オールは、その独特の環状構造と、4位にヒドロキシル基が存在することによってユニークであり、これはその独特の生物活性と治療薬としての可能性に貢献しています .
類似化合物との比較
Pyrazolo[3,4-D]pyrimidine: Similar in structure but with different biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another related compound with potential CDK2 inhibitory activity.
Uniqueness: 1H-Pyrrolo[3,4-D]pyrimidin-4-OL is unique due to its specific ring structure and the presence of a hydroxyl group at the 4-position, which contributes to its distinct biological activities and potential as a therapeutic agent .
特性
CAS番号 |
39455-98-6 |
|---|---|
分子式 |
C6H5N3O |
分子量 |
135.12 g/mol |
IUPAC名 |
3,6-dihydropyrrolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-7-2-5(4)8-3-9-6/h1-3,7H,(H,8,9,10) |
InChIキー |
GLRGAVWMNSQVDE-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN1)N=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)


![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)

